The synthesis of CBR-470-1 involves a multi-step chemical process that builds upon a cyclic sulfone scaffold. The synthetic route typically includes the following steps:
Detailed synthetic methods can be found in literature such as Bollong et al., which describes both CBR-470-1 and its analogs, outlining specific conditions and yields achieved during synthesis .
CBR-470-1 has a well-defined molecular structure characterized by its cyclic sulfone core and isobutylamine substitution. The compound's molecular formula is with a molecular weight of approximately 295.38 g/mol.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CBR-470-1 .
CBR-470-1 primarily acts through inhibition of PGK1, leading to altered glycolytic flux and increased levels of methylglyoxal. The compound interacts with PGK1, preventing it from catalyzing the conversion of 1,3-diphosphoglycerate to 3-phosphoglycerate.
These reactions highlight CBR-470-1's role in modulating metabolic pathways and cellular stress responses.
The mechanism by which CBR-470-1 exerts its effects is primarily through modulation of the Nrf2 pathway via inhibition of PGK1:
This mechanism underscores the potential therapeutic applications of CBR-470-1 in conditions associated with oxidative stress.
CBR-470-1 exhibits several notable physical and chemical properties:
Properties such as melting point, boiling point, and partition coefficient (logP) are critical for understanding its behavior in biological systems and can be determined through standard protocols like high-performance liquid chromatography (HPLC) and other analytical methods .
CBR-470-1 has significant implications in various scientific fields:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: